Methyl 4-Chloropicolinate
CAS No.: 24484-93-3
Cat. No.: VC20782415
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24484-93-3 |
|---|---|
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | methyl 4-chloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H6ClNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 |
| Standard InChI Key | VTENWIPSWAMPKI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=CC(=C1)Cl |
| Canonical SMILES | COC(=O)C1=NC=CC(=C1)Cl |
Introduction
Physical and Chemical Properties
Methyl 4-chloropicolinate is characterized by a specific set of physicochemical properties that influence its handling, storage, and application in various chemical processes. The compound is also known by alternative names including methyl 4-chloropyridine-2-carboxylate and 4-chloro-pyridine-2-carboxylic acid methyl ester.
Basic Information
Table 1: Identification and Basic Properties
| Property | Value |
|---|---|
| CAS Number | 24484-93-3 |
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| Appearance | Brown solid |
| Density | 1.3±0.1 g/cm³ |
| MDL | MFCD04116183 |
Physical Properties
Table 2: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 50-52°C |
| Boiling Point | 264°C at 760 mmHg |
| Flash Point | 113.4±21.8°C |
| Refractive Index | 1.525 |
| Topological Polar Surface Area | 39.2 Ų |
| XLogP3 | 1.7 |
| Vapor Pressure | 0.004 mmHg at 25°C |
Chemical Properties
The compound exhibits distinctive chemical properties including a predicted pKa of -0.25±0.10, indicating its acidic nature . It contains three hydrogen bond acceptor sites and two rotatable bonds, contributing to its molecular flexibility and potential for intermolecular interactions . The compound's moderate lipophilicity (XLogP3 = 1.7) influences its solubility characteristics, making it sparingly soluble in chloroform and methanol .
Synthesis Methods
Several synthetic routes have been established for the preparation of methyl 4-chloropicolinate, with varying conditions and reagents depending on scale and application requirements.
Laboratory-Scale Synthesis
The synthesis typically involves a two-stage process starting with 2-picolinic acid as the primary precursor. The first stage involves chlorination using thionyl chloride, followed by esterification with methanol .
Detailed Synthetic Procedure
A common synthetic route involves the following steps:
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Anhydrous DMF (10 mL) is slowly added to thionyl chloride (SOCl2, 300 mL) at 40-48°C.
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The solution is stirred at room temperature for 10 minutes, followed by addition of 2-picolinic acid (compound 101, 100.0 g, 813.0 mmol) over 30 minutes.
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The resulting solution is heated at 72°C for 16 hours, during which vigorous SO2 evolution occurs, generating a yellow solid.
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After cooling to room temperature, the mixture is diluted with toluene (500 mL) and concentrated to 200 mL. This process is repeated twice.
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The resulting solution and solid are added to 200 mL methanol in an ice bath, maintaining the internal temperature below 55°C.
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The contents are stirred at room temperature for 45 minutes, cooled to 5°C, and treated with diethyl ether (200 mL) dropwise.
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The resulting solid is filtered, washed with diethyl ether (200 mL), and dried at 35°C.
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The solid is then dissolved in hot water (500 mL, approximately 45°C), and NaHCO3 is added to adjust the pH to 8-9.
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The mixture is extracted with ethyl acetate, and the organic phase is concentrated to yield methyl 4-chloropicolinate as an off-white solid (118.2 g, 85% yield) .
Alternative Synthetic Approach
An alternative approach involves:
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Cooling 140g of methanol to 0°C, followed by dropwise addition of 30g of sulfoxide chloride.
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Addition of 30g of 2-picolinic acid after dropwise, with gradual heating to 20°C for 2 hours of reaction.
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Refluxing for 5 hours, cooling to 0°C, and filtration.
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After drying at 50°C, 38g of white crystal is obtained, with 2-methyl picolinate accounting for about 60% and yield higher than 90%.
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Using this mixture to prepare 4-chloro-2-picolinic acid methyl ester hydrochloride by adding 38g of the mixture and 3g of sodium bromide to 150g of thionyl chloride.
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Slowly heating to reflux and maintaining reflux for 16 hours.
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After chlorination, the temperature is lowered to 40°C, 200g of toluene is added, and sulfoxide chloride is evaporated under reduced pressure.
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The temperature is lowered to 10°C, 50g of methanol is added dropwise, and the mixture is refluxed for 2 hours.
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After cooling and evaporating the methanol under reduced pressure, cooling to 0°C, filtering, and washing the filter cake with toluene.
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The product is suspended in water at 10°C, sodium carbonate is added, and a light yellow solid precipitates .
Applications
Methyl 4-chloropicolinate finds applications across multiple industries due to its unique chemical structure and reactivity.
Pharmaceutical Applications
In the pharmaceutical industry, methyl 4-chloropicolinate serves as a valuable intermediate in the synthesis of various bioactive compounds. Of particular significance is its use in developing antimycobacterial agents targeting Mycobacterium tuberculosis .
Research has demonstrated that derivatives of methyl 4-chloropicolinate exhibit promising activity against tuberculosis. A series of novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties . Five of these compounds showed good minimum inhibitory concentration (MIC) values with low cytotoxicity when compared with reference drugs .
The antimycobacterial activity was correlated with in silico molecular docking model analysis, which revealed strong binding interactions with MurB inhibitor. Notably, electronegative substituents in the phenyl ring moieties increased anti-TB activity due to enhanced hydrophilicity of the heterocyclic skeleton .
Agricultural Applications
Chloropicolinate derivatives are utilized in the formulation of pesticides and herbicides. The compound's structural features make it effective in controlling unwanted plant growth without adversely affecting beneficial organisms, contributing to selective pest management strategies in modern agriculture.
Chemical Manufacturing
Beyond its direct applications, methyl 4-chloropicolinate plays a role in producing various specialty chemicals. Its reactive functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Chemical Reactions and Reactivity
The reactivity of methyl 4-chloropicolinate is primarily determined by its functional groups and substitution pattern.
Reactivity Profile
The compound contains several key reactive sites:
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The chlorine substituent at the 4-position of the pyridine ring can undergo nucleophilic aromatic substitution reactions.
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The methyl ester group can participate in various transformations including hydrolysis, transesterification, and reduction.
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The pyridine nitrogen acts as a weak base and can participate in coordination chemistry with various metals.
These reactive sites make methyl 4-chloropicolinate a versatile synthetic intermediate capable of undergoing diverse chemical transformations to yield compounds with varied biological activities.
Research Findings
Recent research has highlighted the potential of methyl 4-chloropicolinate derivatives in antimicrobial applications, particularly against drug-resistant tuberculosis. A 2021 study published in the journal PMC demonstrated that certain derivatives exhibit significant antimycobacterial activity .
Antimycobacterial Activity
The research involved synthesizing 30 novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives. Five compounds (identified as 10, 16, 19, 22, and 28) demonstrated good MIC values with low cytotoxicity, indicating their potential as anti-TB agents .
These compounds were developed by mimicking two different moieties:
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The isonicotinamide moiety for anti-TB activity
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The chloropicolinate amide moiety for reducing unwanted bacterial growth without affecting the human immune system
The study concluded that compounds with electronegative (acceptor) substituents in the phenyl ring moieties exhibited increased anti-TB activity due to enhanced hydrophilicity of the heterocyclic skeleton .
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